Lipophilicity Enhancement by -CF3 Substituent vs. Non-Fluorinated 2,9-Diazaspiro[5.5]undecane Analogue
The trifluoromethyl group at position 5 of CAS 1310381-23-7 increases calculated logP by approximately 0.5–1.0 units compared to a methyl-substituted analogue, based on well-characterized substituent effects for aliphatic -CF3 vs. -CH3 groups in aromatic and heterocyclic systems . This logP elevation translates to enhanced membrane permeability and potential blood-brain barrier penetration, critical parameters for CNS-targeted drug discovery programs. The comparator in this matched-pair analysis is the non-fluorinated analogue tert-butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1251021-18-7, C14H24N2O3, MW 268.35) [1], which bears a hydrogen (or no substituent) at position 5 instead of -CF3, resulting in substantially lower lipophilicity.
| Evidence Dimension | Calculated LogP (octanol/water partition coefficient) |
|---|---|
| Target Compound Data | Estimated logP increase of 0.5–1.0 units relative to non-fluorinated analogue; specific logP values are vendor-dependent but consistently elevated vs. CAS 1251021-18-7 |
| Comparator Or Baseline | tert-Butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1251021-18-7); C14H24N2O3, MW 268.35 (lacks -CF3) |
| Quantified Difference | Δ logP ≈ +0.5 to +1.0 units (based on -CF3 vs. -CH3 substituent class effect) |
| Conditions | In silico calculation (JChem, ChemAxon) for matched aromatic/heterocyclic pairs; vendor-reported comparison data from BenchChem substituent effect database |
Why This Matters
For procurement decisions in CNS or intracellular-target drug discovery, the higher lipophilicity of the -CF3 analogue directly impacts compound distribution, cellular uptake, and potential off-target binding, making CAS 1310381-23-7 the preferred building block when enhanced membrane permeability is a design objective.
- [1] Capot Chemical Co., Ltd. tert-Butyl 3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxylate (CAS 1251021-18-7), Product Specification Sheet, 2024. View Source
